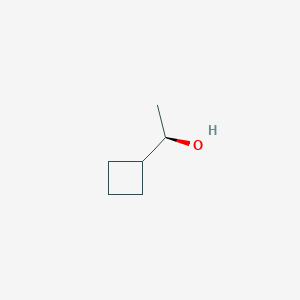

(1R)-1-cyclobutylethan-1-ol

Description

Contextualization of Chiral Alcohols in Contemporary Organic Chemistry Research

Molecular chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. fiveable.me This asymmetry arises from a carbon atom bonded to four different substituents, creating a chiral center. fiveable.me The resulting stereoisomers, or enantiomers, often exhibit identical physical properties such as melting point and boiling point, but they can differ significantly in their interaction with other chiral entities, including biological receptors and polarized light. fiveable.me

Enantioselective synthesis, also known as asymmetric synthesis, is a powerful strategy in organic chemistry that aims to produce a specific enantiomer of a chiral compound in excess over its mirror image. wikipedia.orgbuchler-gmbh.com This is crucial in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful. libretexts.org Enantioselectivity is typically achieved by using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. wikipedia.orglibretexts.org

Chiral alcohols are highly valued in organic synthesis due to their versatility as building blocks for constructing more complex chiral molecules. fiveable.mealfachemic.com They can be prepared through various methods, including the reduction of prochiral ketones using enzymes like alcohol dehydrogenases, which often yields optically active alcohols with high purity. wisdomlib.org These chiral alcohols can then serve as starting materials or key intermediates in the synthesis of a wide array of compounds, from pharmaceuticals to advanced materials. alfachemic.comsigmaaldrich.cn Their hydroxyl group can be readily converted into other functional groups, allowing for diverse chemical transformations while preserving the crucial stereochemistry at the chiral center.

Stereochemical Significance and Research Prominence of (1R)-1-Cyclobutylethan-1-ol

The specific enantiomer, this compound, has garnered attention for its unique structural features and its utility in stereocontrolled synthetic routes.

The presence of a cyclobutane (B1203170) ring in a chiral alcohol introduces significant structural constraints and conformational rigidity. uab.catacs.org Unlike more flexible alkyl chains, the four-membered ring of cyclobutane is puckered to alleviate angle strain. This rigidity can be advantageous in synthesis, as it can influence the stereochemical outcome of reactions at or near the chiral center. The cyclobutane moiety acts as a chiral platform, providing a defined spatial arrangement that can direct the approach of reagents and control the formation of new stereocenters. researchgate.netcsic.es

The ability to access a single, specific enantiomer of a chiral compound is paramount in many areas of chemical research and development. In drug discovery, for instance, the biological activity of a molecule is often tied to a single enantiomeric form. Therefore, synthetic methods that can selectively produce one enantiomer, such as this compound, are of high importance. This specific enantiomer can serve as a crucial starting material for the synthesis of enantiomerically pure target molecules, ensuring that the final product possesses the desired biological or physical properties. wikipedia.orgbuchler-gmbh.com

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and related chiral cyclobutane derivatives is multifaceted. One significant area of investigation is its use as a starting material for the synthesis of other chiral compounds, such as chiral amines. For example, the hydroxyl group of this compound can be converted into a good leaving group, which is then displaced by an amine source to produce the corresponding chiral amine with retention or inversion of stereochemistry, depending on the reaction mechanism.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R)-1-Cyclobutylethanol | sigmaaldrich.com |

| Molecular Formula | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 1257214-06-4 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | PFGPCAYJUYSJJS-RXMQYKEDSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclobutylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGPCAYJUYSJJS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257214-06-4 | |

| Record name | (1R)-1-cyclobutylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Stereochemical Control in 1r 1 Cyclobutylethan 1 Ol Synthesis

Elucidation of Stereoselectivity-Determining Steps in Asymmetric Catalysis

The synthesis of (1R)-1-cyclobutylethan-1-ol is most effectively achieved through the asymmetric reduction of its prochiral precursor, cyclobutyl methyl ketone. Transition metal catalysis, particularly using ruthenium-based complexes, has proven to be a highly efficient method for this transformation. wikipedia.org The stereochemical outcome of the reaction is determined in the step where hydrogen is transferred to the carbonyl face, a process governed by the chiral environment created by the catalyst.

A highly successful approach for the asymmetric hydrogenation of ketones involves the use of metal-ligand bifunctional catalysts, such as the ruthenium complexes developed by Noyori. youtube.com These catalysts typically feature a central ruthenium atom coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN). wikipedia.org The mechanism is described as "bifunctional" because both the metal center and the amine ligand actively participate in the catalytic cycle. osti.govresearchgate.net

The key to stereoselectivity lies in the concerted, outer-sphere transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the ketone substrate. acs.org This transfer occurs through a highly organized, six-membered pericyclic transition state. In this transition state, the ketone's carbonyl oxygen coordinates to the acidic N-H proton of the diamine ligand, while the carbonyl carbon is positioned to accept the hydride from the ruthenium center. The specific chirality of the diphosphine and diamine ligands creates a rigid and well-defined chiral pocket. This steric and electronic environment forces the cyclobutyl methyl ketone to adopt a specific orientation to minimize steric hindrance, thereby exposing one of the two prochiral faces of the carbonyl group to the incoming hydride. wikipedia.org The energy difference between the two possible diastereomeric transition states (one leading to the (R)-enantiomer and the other to the (S)-enantiomer) determines the enantioselectivity of the reaction.

Table 1: Representative Ruthenium Catalysts in Asymmetric Ketone Hydrogenation

| Catalyst Precursor | Chiral Ligands | Typical Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|---|

RuCl₂[(S)-BINAP][(S,S)-DPEN] |

(S)-BINAP, (S,S)-DPEN | Aromatic Ketones | >98% |

RuCl₂[(R)-XylBINAP][(R,R)-DAIPEN] |

(R)-XylBINAP, (R,R)-DAIPEN | Simple Ketones | >99% |

RuCl[(S,S)-TsDPEN](p-cymene) |

(S,S)-TsDPEN | Transfer Hydrogenation | >97% |

This table presents typical performance data for Noyori-type catalysts on representative ketone substrates to illustrate the high selectivity achievable.

The precise control of enantioselectivity is dictated by a series of subtle noncovalent interactions between the substrate and the chiral catalyst in the transition state. acs.org While early models emphasized repulsive steric interactions as the primary factor for stereodifferentiation, more recent studies have highlighted the critical role of attractive forces. nih.govyoutube.com

In the context of synthesizing this compound using a ruthenium-diamine catalyst, the cyclobutyl and methyl groups of the substrate interact differently with the chiral ligands. The C₂ symmetry of the catalyst's chiral space ensures that the substrate binds in a conformation that minimizes steric clashes. wikipedia.org For instance, the larger cyclobutyl group will preferentially occupy a less sterically hindered quadrant of the chiral pocket created by the phenyl groups of the BINAP or DPEN ligand. This locks the substrate into a favored orientation.

Beyond simple sterics, attractive interactions such as CH/π interactions between the substrate's alkyl groups and the aromatic rings of the ligands can further stabilize the preferred transition state. acs.org These weak, noncovalent bonds lower the activation energy for the formation of one enantiomer over the other, leading to high enantiomeric excess. wikipedia.org The combination of these repulsive and attractive forces constitutes the process of "chiral recognition," enabling the catalyst to effectively distinguish between the two faces of the prochiral ketone.

Understanding Enantiodiscrimination in Biocatalytic Processes

Biocatalysis offers an environmentally benign and highly selective alternative to metal-based catalysis for the synthesis of chiral alcohols. mdpi.comresearchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce cyclobutyl methyl ketone to this compound with exceptional levels of stereopurity. encyclopedia.pubnih.gov

The remarkable stereoselectivity of enzymes stems from their well-defined, three-dimensional active sites. nih.gov An enzyme's active site is a chiral pocket composed of specific amino acid residues that bind the substrate and a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or NADH. youtube.com

For the reduction of cyclobutyl methyl ketone, the substrate must fit into the active site in a precise orientation. This binding is governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions between the substrate and the enzyme's residues. mdpi.com The active site geometry forces the substrate to position its carbonyl group at a specific distance and angle relative to the hydride-donating portion of the cofactor. This constrained arrangement allows the hydride to be delivered to only one face of the ketone.

The stereochemical outcome of many ADH-catalyzed reductions can be predicted by Prelog's rule, which relates the product's configuration to the relative sizes of the substituents on the ketone. Enzymes are classified as either Prelog or anti-Prelog, depending on which enantiomer they produce. For example, an (R)-selective ADH, such as the one from Lactobacillus kefir, would be used to produce this compound. nih.govnih.gov

Table 2: Selectivity of Various Biocatalysts in Ketone Reduction

| Biocatalyst (Source) | Type | Typical Selectivity | Product Configuration |

|---|---|---|---|

| Lactobacillus kefir ADH (LkADH) | Isolated Enzyme | Anti-Prelog | (R)-Alcohols |

| Rhodococcus ruber ADH (ADH-A) | Isolated Enzyme | Prelog | (S)-Alcohols |

| Saccharomyces cerevisiae | Whole Cell | Prelog | (S)-Alcohols |

| Pichia methanolica | Whole Cell | Anti-Prelog | (R)-Alcohols |

This table provides examples of common biocatalysts and their general stereochemical preference in the asymmetric reduction of prochiral ketones.

While the primary determinant of stereoselectivity is the enzyme's inherent structure, the reaction environment can significantly modulate the outcome. mdpi.com Factors such as temperature, pH, and the presence of organic co-solvents can influence the enzyme's conformation and flexibility, which in turn can affect its activity and selectivity. rsc.org

For instance, the addition of a co-solvent is often necessary to solubilize hydrophobic substrates like cyclobutyl methyl ketone, but the choice and concentration of the solvent can impact the enzyme's performance. researchgate.net In whole-cell biocatalysis, the situation is more complex, as a cell contains multiple reductases with potentially opposing stereoselectivities. By altering the reaction conditions (e.g., pH, media composition, or using enzyme inhibitors), it is possible to favor the activity of one enzyme over another, thereby directing the reaction towards the desired (R)-enantiomer. mdpi.com For example, a slight change in pH might alter the protonation state of key amino acid residues in the active site of competing enzymes, selectively inhibiting one and allowing the desired transformation to dominate.

Mechanisms of Chirality Transfer and Stereochemical Integrity

The synthesis of an enantiomerically pure compound requires both an effective transfer of chirality from the catalyst to the substrate and the preservation of the newly formed stereocenter's integrity.

In metal-ligand bifunctional catalysis, chirality is transferred from the static, chiral ligand framework to the dynamic transition state. The chiral information is encoded in the rigid diphosphine and diamine ligands, which create a dissymmetric environment. This environment forces the achiral substrate and reagents to assemble into a chiral transition state, effectively guiding the reaction along the lowest energy pathway to form one specific enantiomer. acs.org

In biocatalysis, the mechanism of chirality transfer is similar in principle but different in execution. The chirality is embedded in the folded protein structure of the enzyme's active site. This pre-organized chiral environment dictates the binding orientation of both the substrate and the achiral NADPH/NADH cofactor. The enzyme acts as a template, holding the reactants in a specific spatial arrangement that allows for a stereospecific hydride transfer, thus creating the chiral alcohol. youtube.commdpi.com

In both catalytic systems, the stereochemical integrity of the product, this compound, is generally high. The conditions for these reduction reactions are typically mild, and the reverse reaction (oxidation of the alcohol back to the ketone) is thermodynamically or kinetically disfavored, preventing racemization of the product. This ensures that the high enantioselectivity achieved during the chirality-determining step is maintained throughout the course of the reaction.

Pathways Governing Racemization and Enantiomeric Enrichment

The synthesis of this compound in high enantiomeric purity requires a thorough understanding of pathways that can lead to racemization and the implementation of strategies for enantiomeric enrichment. Racemization, the process by which an enantiomerically enriched mixture converts into a 1:1 mixture of enantiomers (a racemate), can proceed through various mechanisms, often facilitated by heat, acid, or base, or through specific catalytic cycles. Conversely, enantiomeric enrichment is achieved by processes that selectively produce or separate one enantiomer over the other.

Racemization Pathways:

For secondary alcohols like 1-cyclobutylethan-1-ol, racemization typically involves a temporary removal of the stereocenter's chiral identity. One common pathway is the reversible oxidation-reduction sequence. In the presence of certain metal catalysts, the chiral alcohol can be oxidized to the corresponding achiral ketone (cyclobutyl methyl ketone). This ketone can then be reduced back to the alcohol. If the reduction is not stereoselective, a racemic mixture of the alcohol will be formed.

Another potential pathway for racemization, particularly under acidic conditions, involves the formation of a carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water would lead to a secondary carbocation. This planar species can then be attacked by a nucleophile (e.g., water) from either face with equal probability, leading to a racemic product. However, this pathway is generally less favored for simple secondary alcohols unless strong acids and high temperatures are employed.

Enantiomeric Enrichment:

Several strategies are employed to achieve high enantiomeric excess (ee) of this compound. These can be broadly categorized into asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. A primary method for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. This is often accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst. For the synthesis of this compound, this would involve the enantioselective reduction of cyclobutyl methyl ketone. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, and transition metal complexes with chiral ligands (e.g., Ru-BINAP) are known to be highly effective for such transformations, affording the desired alcohol in high enantiomeric excess.

Kinetic Resolution: This method involves the resolution of a racemic mixture of 1-cyclobutylethan-1-ol by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In a typical enzymatic kinetic resolution, a lipase (B570770) is used to selectively acylate one of the enantiomers. For example, in the presence of an acyl donor, a lipase might selectively acylate the (S)-enantiomer at a much faster rate than the (R)-enantiomer. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated. The maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution combines the kinetic resolution process with in-situ racemization of the starting material. In the context of synthesizing this compound, a racemic mixture of the alcohol would be subjected to a chiral resolving agent (e.g., a lipase for acylation of the (S)-enantiomer) in the presence of a racemization catalyst. The racemization catalyst continuously converts the unreactive (R)-enantiomer into the reactive (S)-enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product (in its acylated form). Ruthenium and other transition metal complexes are often employed as racemization catalysts for secondary alcohols in DKR processes.

| Strategy | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) of Product (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Reduction | (R)-CBS Catalyst | Cyclobutyl methyl ketone | >95 | ~90 |

| Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | rac-1-Cyclobutylethan-1-ol | >99 (for unreacted R-alcohol) | ~45 |

| Dynamic Kinetic Resolution | Lipase + Ru-based Racemization Catalyst | rac-1-Cyclobutylethan-1-ol | >99 (for S-acetate) | >90 |

Stereocontrol in Ring-Opening and Ring-Forming Reactions

The construction of the cyclobutane (B1203170) ring with the desired stereochemistry at the carbinol center is a key challenge. Stereocontrol can be exerted during the formation of the four-membered ring or through a subsequent stereoselective transformation. While specific mechanistic studies for the direct synthesis of this compound via ring-opening or ring-forming reactions are not extensively detailed in the literature, general principles of stereocontrol in cyclobutane synthesis are well-established and applicable.

Ring-Forming Reactions:

The most common method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict that the cycloaddition of two ethylenic components will proceed in a suprafacial-suprafacial manner under photochemical conditions, or in a suprafacial-antarafacial manner under thermal conditions (which is often sterically hindered).

For the synthesis of a chiral cyclobutanol (B46151) derivative, an enantioselective [2+2] cycloaddition can be employed. This often involves the use of a chiral catalyst or a chiral auxiliary attached to one of the reactants. For instance, the reaction of a ketene (B1206846) with an alkene is a powerful method for the synthesis of cyclobutanones, which can then be reduced to the corresponding cyclobutanols. The use of a chiral Lewis acid catalyst can induce facial selectivity in the approach of the reactants, leading to an enantioenriched cyclobutanone (B123998) product. Subsequent reduction of the ketone can then be performed stereoselectively to establish the desired stereochemistry of the hydroxyl group. The relative stereochemistry between the substituents on the newly formed ring is often controlled by the geometry of the starting alkene and the concerted nature of the cycloaddition.

Ring-Opening Reactions:

While less common for the direct synthesis of 1-cyclobutylethan-1-ol, stereocontrolled ring-opening reactions of other small rings can be a viable strategy. For example, the rearrangement of cyclopropylmethanols can lead to the formation of cyclobutane derivatives. The stereochemistry of the starting cyclopropylmethanol (B32771) can influence the stereochemical outcome of the rearranged product. The mechanism of such rearrangements often involves the formation of a cyclobutyl cation, and the stereocontrol is dependent on the ability to control the facial selectivity of the subsequent bond migration or nucleophilic attack. The presence of directing groups on the starting material can play a crucial role in dictating the stereochemical course of the reaction.

| Reaction Type | Stereocontrolling Element | General Mechanistic Feature | Expected Outcome |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Chiral Sensitizer or Chiral Catalyst | Control of the approach of the two alkene components in the excited state. | Enantioenriched cyclobutane product. |

| Ketene-Alkene [2+2] Cycloaddition | Chiral Lewis Acid Catalyst | Coordination of the catalyst to the ketene, leading to facial differentiation. | Enantioenriched cyclobutanone precursor. |

| Intramolecular [2+2] Cycloaddition | Substrate Control (existing stereocenters) | The conformation of the tether connecting the two reacting alkenes dictates the stereochemical outcome. | Diastereoselective formation of the cyclobutane ring. |

Stereospecific Derivatization and Chemical Transformations of 1r 1 Cyclobutylethan 1 Ol

Transformations of the Cyclobutyl Ring System

The strained four-membered ring of (1R)-1-cyclobutylethan-1-ol can undergo various transformations, including ring-opening and functionalization, which can be controlled to be both regioselective and stereoselective.

The ring strain of the cyclobutane (B1203170) moiety can be harnessed to drive ring-opening reactions, leading to the formation of functionalized acyclic or larger cyclic systems. These reactions are often catalyzed by Lewis acids or transition metals. The stereocenter adjacent to the ring can direct the stereochemical outcome of these transformations. For instance, acid-catalyzed ring expansion of chiral cyclobutanols can lead to the formation of cyclopentanone (B42830) derivatives. nih.gov The formation of a carbocation intermediate adjacent to the chiral center can lead to a 1,2-alkyl shift, resulting in ring expansion. The stereochemistry of the migrating group is retained during this process.

Direct functionalization of the cyclobutyl ring while preserving the integrity of the adjacent stereocenter is a challenging but valuable transformation. C-H functionalization reactions catalyzed by transition metals, such as rhodium, have emerged as powerful tools for the selective introduction of functional groups into C-H bonds. nih.gov In the context of this compound, the hydroxyl group can act as a directing group, guiding the catalyst to activate specific C-H bonds on the cyclobutyl ring. This can allow for the diastereoselective introduction of new substituents.

Desymmetrization of prochiral 3-substituted cyclobutanones, which can be synthesized from the corresponding cyclobutanols, is another strategy to introduce functionality in a stereocontrolled manner. nih.govnih.gov

Application of 1r 1 Cyclobutylethan 1 Ol As a Chiral Building Block and Synthon

Role in the Enantioselective Construction of Complex Chiral Scaffolds

The enantioselective synthesis of molecules containing cyclobutane (B1203170) rings is of significant interest in medicinal chemistry and natural product synthesis, as these four-membered carbocycles are key structural motifs in a variety of biologically active compounds. Chiral cyclobutanes can impart unique conformational constraints and metabolic stability to parent molecules. (1R)-1-Cyclobutylethan-1-ol serves as a readily available source of chirality for the construction of these sophisticated scaffolds.

While the direct application of this compound as a starting material in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motif is representative of key fragments required for such endeavors. Asymmetric total synthesis relies on the incorporation of enantiomerically pure building blocks to construct target molecules with precise stereochemical control. The transition-metal catalyzed enantioselective 1,4-addition to cyclobutenes, for instance, is a powerful strategy for creating 2,3-disubstituted cycloalkanones, which are valuable intermediates in the synthesis of natural products. researchgate.net The principles of asymmetric synthesis often involve leveraging simple chiral molecules, like chiral alcohols, to set key stereocenters that are elaborated upon in subsequent steps. rsc.orgelsevierpure.com

The stereogenic center of this compound is pivotal in its function as a synthon for advanced chiral intermediates. The production of single-enantiomer drug intermediates is a critical aspect of the pharmaceutical industry, driven by the need for safety and efficacy. nih.gov Biocatalytic processes are frequently employed to produce chiral alcohols and other key intermediates for the synthesis of pharmaceuticals. nih.govresearchgate.net

The hydroxyl group of the alcohol can be readily converted into other functional groups or used to direct the stereochemical outcome of nearby reactions. This control is fundamental to the strategy of using chiral auxiliaries, where a chiral molecule is temporarily attached to a prochiral substrate to guide a diastereoselective transformation. wikipedia.orgresearchgate.net Although specific examples detailing the conversion of this compound into a widely used advanced intermediate are not prominent, its structure is analogous to key chiral synthons used for HIV protease inhibitors and other therapeutics. nih.govresearchgate.net

The table below illustrates the types of transformations chiral intermediates, such as this compound, can undergo to form more complex structures.

| Precursor | Transformation Type | Resulting Intermediate Class | Potential Application |

| Chiral Secondary Alcohol | Oxidation | Chiral Ketone | Building block for C-C bond formation |

| Chiral Secondary Alcohol | Etherification | Chiral Ether | Component of complex scaffolds |

| Chiral Secondary Alcohol | Esterification / Amidation | Chiral Ester / Amide | Precursor for chiral auxiliary attachment |

| Chiral Secondary Alcohol | Nucleophilic Substitution | Inverted or Retained Stereocenter | Diversification of chiral pool |

Development of Chiral Ligands and Catalysts Derived from this compound

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically enriched compounds. The effectiveness of this approach hinges on the design of chiral ligands and catalysts that can effectively transfer stereochemical information to a substrate.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral alcohols are a well-established class of compounds used to derive chiral auxiliaries. wikipedia.org For example, oxazolidinones, popularized by David Evans, are synthesized from amino alcohols and have been successfully applied in stereoselective aldol, alkylation, and Diels-Alder reactions. youtube.com

The synthesis of a chiral auxiliary from this compound would involve its covalent attachment to a reactive moiety, such as an acyl group, to form a chiral imide, ester, or other derivative. The cyclobutane group would then act as a sterically demanding feature to control the facial selectivity of reactions at a nearby prochiral center.

The general process for employing a chiral auxiliary is outlined below:

Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule.

Diastereoselective Reaction: The resulting compound undergoes a reaction (e.g., enolate alkylation) where the auxiliary's stereocenter directs the formation of a new stereocenter, leading to one diastereomer in excess.

Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule.

In the context of asymmetric catalysis, a chiral inductor is a substance that provides the chiral information necessary to favor the formation of one enantiomer over the other. This can be a chiral ligand complexed to a metal center or a component of an organocatalyst. The development of novel chiral ligands is crucial for advancing catalytic asymmetric reactions. researchgate.netnih.gov

Derivatives of this compound could potentially be elaborated into chiral ligands for metal-catalyzed reactions. For instance, the alcohol could be converted into a phosphine, amine, or N-heterocyclic carbene (NHC) ligand, where the cyclobutane unit provides a rigid and well-defined chiral environment around the metal center. Such ligands are essential for reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling. amanote.com Chiral metallacyclophanes and cyclometalated iridium complexes are examples of sophisticated catalytic systems built from chiral organic molecules, demonstrating the potential for creating highly enantioselective catalysts from unique chiral scaffolds. nih.govrsc.orgresearchgate.net

The table below summarizes different classes of chiral ligands and the potential role a this compound-derived moiety could play.

| Ligand Class | Typical Metal | Asymmetric Reaction | Potential Role of this compound Derivative |

| Chiral Phosphines | Rhodium, Ruthenium, Iridium | Hydrogenation, Hydroformylation | Forms part of a rigid diphosphine backbone |

| Chiral Diamines | Ruthenium, Rhodium | Transfer Hydrogenation | Provides stereocontrol in a bidentate ligand |

| Chiral Oxazolines | Copper, Palladium | Friedel-Crafts, Allylic Alkylation | Serves as the chiral backbone for the oxazoline (B21484) ring |

| Chiral Diols | Boron, Titanium | Diels-Alder, Aldol Reactions | Acts as a chiral Lewis acid catalyst component |

Advanced Analytical Methodologies for Stereochemical Purity and Absolute Configuration Assignment

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. wikipedia.org This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different energies, which in turn results in different retention times. wikipedia.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for determining the enantiomeric excess of chiral alcohols.

Chiral HPLC is a versatile and widely used technique for the enantioseparation of a broad range of compounds, including alcohols. nih.govsorbtech.com The selection of the appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. nih.gov For chiral alcohols such as 1-cyclobutylethan-1-ol, polysaccharide-based CSPs are particularly effective. These phases consist of cellulose (B213188) or amylose (B160209) derivatives, often carbamates, coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 1-Cyclobutylethanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

| Resolution (Rs) | > 1.5 |

Note: This data is representative and illustrates a typical separation. Actual parameters may vary.

For volatile and thermally stable compounds like 1-cyclobutylethan-1-ol, gas chromatography with a chiral capillary column is an excellent method for determining enantiomeric purity. chromatographyonline.com Chiral GC columns commonly employ derivatives of cyclodextrins as the stationary phase. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a toroidal structure, creating a chiral cavity into which one enantiomer can fit better than the other, a process known as inclusion complexation. wikipedia.org The differential stability of these host-guest complexes leads to their separation.

The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) can influence the selectivity and resolution of the separation. gcms.cz Similar to HPLC, the enantiomeric excess is determined by the relative integration of the two enantiomeric peaks.

Table 2: Representative Chiral GC Conditions for 1-Cyclobutylethanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based CSP (e.g., Astec® CHIRALDEX™ B-PM) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (isothermal) |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (S)-enantiomer | 15.2 min |

| Retention Time (R)-enantiomer | 16.1 min |

Note: This data is based on typical conditions for similar chiral alcohols and serves as an illustrative example. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the analysis of chiral compounds. Since enantiomers are indistinguishable in an achiral solvent, strategies are employed to create a diastereomeric environment, which results in distinct NMR signals for each enantiomer.

Chiral shift reagents are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) with chiral ligands. When added to a solution of a chiral analyte like 1-cyclobutylethan-1-ol, they form rapidly equilibrating, diastereomeric complexes. This association induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each enantiomer. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for their quantification by integration. The chemical shift difference (ΔΔδ) is dependent on the concentration of the shift reagent.

Table 3: Hypothetical ¹H NMR Data for the Methine Proton of 1-Cyclobutylethanol with a Chiral Shift Reagent

| Compound | Chemical Shift (δ) without Reagent | Chemical Shift (δ) with Eu(hfc)₃ | ΔΔδ (ppm) |

|---|---|---|---|

| (R)-1-cyclobutylethan-1-ol | 3.80 ppm | 5.25 ppm | \multirow{2}{*}{0.15} |

| (S)-1-cyclobutylethan-1-ol | 3.80 ppm | 5.10 ppm |

Note: The chemical shift values are illustrative to demonstrate the principle of signal separation.

An alternative NMR method involves the covalent reaction of the chiral alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and, therefore, distinct NMR spectra in a standard achiral solvent. researchgate.net A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl).

The reaction of a non-racemic mixture of 1-cyclobutylethan-1-ol with enantiomerically pure (R)-MTPA-Cl would produce two diastereomeric esters. Protons near the newly formed stereocenter will exhibit different chemical shifts in the ¹H NMR spectrum. The integration of these distinct signals allows for the precise determination of the diastereomeric ratio, which directly corresponds to the original enantiomeric ratio of the alcohol.

Table 4: Example ¹H NMR Chemical Shifts for Diastereomeric Mosher's Esters of 1-Cyclobutylethanol

| Diastereomer | -OCH₃ Proton Shift (δ) | Cyclobutyl Proton Shift (δ) |

|---|---|---|

| Ester of (R)-alcohol and (R)-MTPA | 3.55 ppm | 2.15 ppm |

| Ester of (S)-alcohol and (R)-MTPA | 3.51 ppm | 2.25 ppm |

Note: These values are representative examples of the chemical shift non-equivalence observed in diastereomers.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy involves techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the non-destructive assignment of the absolute configuration of a stereocenter.

Key chiroptical methods include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum can exhibit positive or negative peaks, known as Cotton effects.

Vibrational Circular Dichroism (VCD): An infrared technique that measures the differential absorption of circularly polarized light in the vibrational transition region of the electromagnetic spectrum. nih.gov

For a molecule like 1-cyclobutylethan-1-ol, which lacks a strong chromophore for electronic CD, VCD can be a particularly powerful tool. The absolute configuration is typically determined by comparing the experimentally measured spectrum (e.g., the sign of the Cotton effect in CD or the specific band patterns in VCD) with spectra generated from high-level quantum chemical calculations for a known configuration (e.g., the R-configuration). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Table 5: Overview of Chiroptical Techniques for Absolute Configuration

| Technique | Principle | Application to (1R)-1-cyclobutylethan-1-ol |

|---|---|---|

| Optical Rotation | Measures rotation of plane-polarized light at a single wavelength (e.g., sodium D-line). | Provides a specific rotation value, [α]D, which is characteristic of the enantiomer. The sign (+ or -) can be correlated to the R/S configuration based on literature or other methods. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized UV-Vis light. | Requires a chromophore. Derivatization may be necessary to introduce a chromophore near the stereocenter. The sign of the Cotton effect is compared to empirical rules or computational models. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. | Directly applicable to the molecule without derivatization. The experimental spectrum is compared to a computationally predicted spectrum for a known configuration to assign the absolute stereochemistry. nih.gov |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD, but it measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrational transitions. biotools.uswikipedia.org A key advantage of VCD is that all molecules with chiral centers, including those without a UV-Vis chromophore like this compound, exhibit a VCD spectrum. spectroscopyeurope.comyoutube.com This makes VCD a broadly applicable and reliable method for determining absolute configuration in solution. americanlaboratory.comnih.gov

The methodology for VCD analysis mirrors that of ECD. spectroscopyeurope.com An experimental VCD spectrum of the this compound sample is measured using an FTIR-VCD spectrometer. hindsinstruments.com Alongside this, the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using quantum chemistry, most commonly Density Functional Theory (DFT). americanlaboratory.comnih.gov The calculated spectrum of the opposite enantiomer is simply the mirror image of the first. spectroscopyeurope.com

The absolute configuration is then established by a direct comparison of the experimental spectrum with the calculated spectra. biotools.us If the signs and relative intensities of the major VCD bands in the experimental spectrum align with those calculated for the (R)-enantiomer, the absolute configuration is confidently assigned as (1R). americanlaboratory.comacs.org This comparison provides a definitive, non-empirical assignment of the molecule's stereochemistry. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data This table presents hypothetical data to illustrate the comparison process in VCD analysis for confirming an (R)-configuration.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign for (R)-enantiomer |

| C-H stretch | 2980 | + | 2985 | + |

| O-H bend | 1450 | - | 1445 | - |

| C-O stretch | 1105 | + | 1100 | + |

| Cyclobutyl ring | 950 | - | 955 | - |

Other Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Fluorescence-Based Assays)

While ECD and VCD are premier methods for determining absolute configuration, other spectroscopic techniques are optimized for quantifying the relative amounts of each enantiomer in a mixture, known as enantiomeric excess (ee). High-throughput screening methods are particularly valuable, and fluorescence-based assays offer a sensitive and rapid approach for ee determination. nih.govacs.org

Fluorescence-based assays for chiral alcohols like this compound typically operate by reacting the enantiomeric mixture with a single enantiomer of a chiral fluorescent derivatizing agent or within a chiral complexing environment. nih.govbath.ac.uk This reaction creates a pair of diastereomeric fluorescent products or complexes. nih.gov Since diastereomers have different physical properties, their fluorescent properties (such as quantum yield or emission wavelength) will also differ. bath.ac.uk

For instance, a mixture of (1R)- and (1S)-1-cyclobutylethan-1-ol could be reacted with a chiral reagent composed of a fluorescent dye (e.g., one based on a binaphthol moiety) and a boronic acid. nih.gov The resulting diastereomeric iminoboronate esters would exhibit distinct fluorescence intensities. By measuring the fluorescence of the solution and comparing it to a calibration curve generated from samples of known enantiomeric composition, the ee of the unknown sample can be determined with high accuracy, often with an error of less than a few percent. nih.govacs.org These methods are highly sensitive, requiring only small amounts of sample, and are well-suited for rapid screening applications. nih.gov

Table 3: Illustrative Data for Fluorescence-Based Enantiomeric Excess Assay This table presents hypothetical data showing the relationship between enantiomeric excess and fluorescence intensity.

| % ee of this compound | Relative Fluorescence Intensity (Arbitrary Units) |

| 100% (R) | 150 |

| 75% (R) | 135 |

| 50% (R) / 50% (S) (racemic) | 100 |

| 25% (R) | 85 |

| 0% (R) / 100% (S) | 50 |

Future Directions and Emerging Research Avenues for 1r 1 Cyclobutylethan 1 Ol Research

Integration with Flow Chemistry and Continuous Manufacturing Processes for Scalability

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of active pharmaceutical ingredients (APIs) and chiral intermediates like (1R)-1-cyclobutylethan-1-ol. d-nb.infowiley-vch.depharmasalmanac.comnih.govresearchgate.net Flow chemistry, conducted in microreactors or plug flow reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better product quality, and improved safety profiles, especially for highly exothermic or hazardous reactions. pharmasalmanac.comnih.gov

For the production of this compound, which often involves organometallic reagents or hydrogenation steps, flow chemistry can mitigate risks by minimizing the volume of hazardous materials at any given time. d-nb.infowiley-vch.de The high surface-to-volume ratio in flow reactors ensures efficient heat transfer, preventing runaway reactions and reducing the formation of byproducts. pharmasalmanac.com Furthermore, continuous manufacturing enables seamless integration of reaction, separation, and purification steps, streamlining the entire production process. nih.gov This approach not only enhances efficiency but also facilitates rapid scale-up by "numbering-up" (running multiple reactors in parallel) or "scaling-out" (running the process for longer durations), providing a cost-effective solution for producing kilogram-scale quantities required for industrial applications. pharmasalmanac.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Processes for Chiral Alcohol Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Manufacturing |

|---|---|---|

| Scalability | Complex, often requires re-optimization | Straightforward (Numbering-up/Scaling-out) pharmasalmanac.com |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety, small reaction volumes d-nb.infonih.gov |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots and impurities | Highly efficient, precise temperature control pharmasalmanac.com |

| Process Control | Limited control over reaction parameters | Rigorous control over temperature, pressure, mixing pharmasalmanac.com |

| Reproducibility | Prone to batch-to-batch variation | High consistency and reproducibility |

| Footprint | Large, requires significant plant infrastructure | Compact, can be set up in a fume hood d-nb.info |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability

Achieving high enantioselectivity in the synthesis of this compound is paramount. Future research will focus on developing novel catalytic systems that are not only highly selective but also sustainable. This involves moving beyond traditional precious metal catalysts (e.g., rhodium, ruthenium, iridium) towards catalysts based on earth-abundant and less toxic metals like cobalt, iron, and nickel. nsf.gov

The design of new chiral ligands is a cornerstone of this research. Ligands play a crucial role in creating the chiral environment around the metal center, dictating the stereochemical outcome of the reaction. nih.gov The development of bifunctional catalysts, which possess both a Lewis acid site to activate the substrate (e.g., cyclobutyl methyl ketone) and a Brønsted base site, is a promising strategy for enhancing catalytic activity and enantioselectivity. rsc.org Moreover, the use of organocatalysts—small organic molecules that can catalyze reactions without a metal—is gaining traction as a green alternative. nih.gov These catalysts are often more stable, less expensive, and less sensitive to air and moisture. Research into chiral phosphoric acids and squaramide-based catalysts has shown great promise for various asymmetric transformations and could be adapted for the synthesis of chiral cyclobutyl derivatives. rsc.orgresearchgate.net

Bioengineering of Enzymes for Improved Biocatalytic Efficiency and Substrate Scope

Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols. nih.govnih.govnih.gov The asymmetric reduction of cyclobutyl methyl ketone to this compound can be achieved with exceptional enantioselectivity using ketoreductases (KREDs). The future of this field lies in the bioengineering of these enzymes to overcome the limitations of their native forms. nih.govnih.gov

Techniques like directed evolution and rational protein design are being employed to create bespoke enzymes with improved properties. nih.gov This includes enhancing thermal stability, increasing tolerance to organic solvents, and broadening the substrate scope to accept bulky or non-natural ketones. nih.gov For instance, by modifying the amino acid sequence in the active site, researchers can tailor an enzyme to specifically recognize and reduce cyclobutyl methyl ketone more efficiently. nih.gov Furthermore, developing multi-enzyme cascade systems, where several enzymatic steps are performed in a single pot, can streamline synthesis and minimize waste, making the biocatalytic production of this compound more economically viable and scalable. nih.govspringernature.com

Development of Machine Learning and Artificial Intelligence Models for Stereoselectivity Prediction

The traditional method of discovering optimal catalysts and reaction conditions often involves a laborious trial-and-error process. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery phase. bohrium.comnih.govrsc.orgresearchgate.net By training algorithms on large datasets of known stereoselective reactions, ML models can learn the complex relationships between the structure of the substrate, catalyst, ligand, solvent, and the resulting enantioselectivity. researchgate.netarxiv.org

These predictive models can rapidly screen virtual libraries of potential catalysts for the synthesis of this compound, identifying the most promising candidates for experimental validation. nih.gov Models utilizing techniques such as random forests, support vector regression, and deep neural networks can capture the subtle steric and electronic effects that govern stereoselectivity. researchgate.netbohrium.com Generative AI can even propose novel chiral ligands or catalysts that have not yet been synthesized. nih.govrsc.orgresearchgate.net This data-driven approach not only saves significant time and resources but also provides deeper insights into the fundamental principles of asymmetric catalysis, guiding the rational design of more efficient and selective synthetic methods. arxiv.orgrsc.org

Table 2: Application of AI/ML in Asymmetric Catalysis

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Enantioselectivity Prediction | Models predict the enantiomeric excess (% ee) for a given reaction setup. bohrium.comnih.gov | Rapidly identifies optimal catalysts and conditions, reducing experimental screening. |

| Catalyst/Ligand Design | Generative models propose novel molecular structures for catalysts and ligands. rsc.orgresearchgate.net | Accelerates the discovery of new, highly selective catalysts. |

| Reaction Optimization | Algorithms suggest optimal reaction parameters (temperature, solvent, concentration). | Minimizes byproduct formation and maximizes yield and enantioselectivity. |

| Mechanism Elucidation | AI can help analyze complex reaction data to provide insights into reaction mechanisms. | Guides the rational design of improved catalytic systems. |

Design of Next-Generation Chiral Building Blocks Incorporating the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is an increasingly important motif in medicinal chemistry. nih.gov Its puckered, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov this compound serves as a key chiral synthon for introducing this valuable moiety into more complex molecules. rsc.orgchemistryviews.orgconicet.gov.ar

Future research will focus on leveraging this compound to design and synthesize next-generation chiral building blocks. This involves transforming the alcohol into other functional groups (amines, halides, ethers) to create a diverse toolkit of cyclobutyl-containing synthons. These new building blocks can then be used in the synthesis of novel natural products, bioactive compounds, and functional materials. chemistryviews.orgsigmaaldrich.commdpi.com The development of divergent synthetic routes starting from this compound will enable the rapid generation of molecular complexity and the exploration of new chemical space, ultimately leading to the discovery of molecules with unique biological activities and material properties. conicet.gov.arresearchgate.net

Q & A

Q. What are the common synthetic routes for (1R)-1-cyclobutylethan-1-ol, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or enzymatic resolution. For example, catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with high enantiomeric excess (ee). Enzymatic methods, such as lipase-mediated kinetic resolution, are also employed to separate enantiomers .

- Key Validation Steps :

- Chiral HPLC to confirm ee (>98% purity).

- Optical rotation compared to literature values.

- X-ray crystallography for absolute configuration determination (if crystalline derivatives are available) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm cyclobutyl and hydroxyl group presence. Key signals include a deshielded hydroxyl proton (δ ~1.5–2.5 ppm) and cyclobutyl ring protons (δ ~1.8–2.3 ppm) .

- IR Spectroscopy : O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO, [M] = 100.0888).

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer :

- Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals (e.g., β-blockers) due to its rigid cyclobutyl group .

- Solvent Effects Study : Investigated for its influence on reaction stereoselectivity in polar aprotic solvents (e.g., DMF, THF).

- Ligand Design : Explored in transition-metal catalysis to modulate steric and electronic environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess measurements across different analytical methods?

- Methodological Answer : Discrepancies may arise from method sensitivity (e.g., chiral HPLC vs. polarimetry).

- Cross-Validation : Compare results from chiral HPLC, VCD (vibrational circular dichroism), and Mosher ester analysis .

- Sample Purity : Ensure absence of interfering impurities via GC-MS or H NMR line shape analysis .

- Case Study : A 5% variation in ee between HPLC and polarimetry was traced to residual solvent effects in polarimetric measurements .

Q. What experimental designs are recommended to study the hydrolytic stability of this compound under varying pH and temperature?

- Methodological Answer :

- Controlled Degradation Studies :

- pH Range : 1–14 (using HCl/NaOH buffers).

- Temperature : 25–80°C.

- Analysis : Monitor degradation via H NMR (disappearance of hydroxyl proton) and LC-MS for byproducts.

- Key Finding : Degradation accelerates above pH 10 and 60°C, likely due to cyclobutyl ring strain and base-catalyzed elimination .

Q. How does the cyclobutyl ring influence the compound’s reactivity in comparison to cyclohexanol derivatives?

- Methodological Answer :

- Steric Effects : The smaller cyclobutyl ring increases steric hindrance near the hydroxyl group, slowing nucleophilic substitution but accelerating ring-opening reactions.

- Ring Strain : Cyclobutane’s 90° bond angles (~88° in reality) increase strain energy, making it prone to fragmentation under thermal stress.

- Comparative Data :

| Property | This compound | Cyclohexanol |

|---|---|---|

| O-H pKa (in DMSO) | ~16.2 | ~19.1 |

| Thermal Decomposition (°C) | 120–140 | 160–180 |

Q. What strategies mitigate contradictions in crystallographic vs. computational conformational analysis?

- Methodological Answer :

- X-ray vs. DFT : Use high-level DFT (e.g., B3LYP/6-311+G(d,p)) to model gas-phase and solvent (PCM) environments. Compare torsional angles (e.g., C1-C2-O-H) with crystallographic data.

- Case Study : A 10° deviation in DFT vs. X-ray torsional angles was resolved by accounting for crystal packing forces in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.